7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane
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Overview
Description
7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a morpholine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane typically involves multiple steps, starting with the formation of the thiazepane ring. One common method involves the reaction of 2-chlorobenzylamine with a thioamide to form the thiazepane ring. This intermediate is then reacted with morpholine in the presence of a sulfonylating agent, such as sulfonyl chloride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazepane ring and the sulfonyl group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as sulfathiazole, which is an antimicrobial drug.
Morpholines: Compounds containing a morpholine ring, such as morpholine itself, which is used as a solvent and corrosion inhibitor.
Chlorophenyl Derivatives: Compounds containing a chlorophenyl group, such as chlorpromazine, which is an antipsychotic drug.
Uniqueness
7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S2/c16-14-4-2-1-3-13(14)15-5-6-17(9-12-22-15)23(19,20)18-7-10-21-11-8-18/h1-4,15H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATRYQRYCDXKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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